
N-(6-メチルピリジン-2-イル)ピリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an amide group at the 2-position
科学的研究の応用
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of fine chemicals and materials science.
作用機序
Target of Action
Similar compounds have been found to interact with metal ions such as mn(ii) and fe(ii) .
Mode of Action
The compound’s interaction with its targets involves the formation of coordinate bonds with metal ions . This interaction is potentially useful for targeted delivery of nitric oxide (NO) to in vivo biological sites such as tumors . The NO is released upon irradiation with long-wavelength light .
Biochemical Pathways
The release of nitric oxide (no) can influence various physiological functions, including anti-inflammatory, neurological signaling, and vasodilative effects .
Result of Action
The release of nitric oxide (no) can have various effects, including anti-inflammatory, neurological signaling, and vasodilative effects .
Action Environment
The release of nitric oxide (no) upon irradiation with long-wavelength light suggests that light exposure could be a significant environmental factor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)pyridine-2-carboxamide typically involves the reaction of picolinamide with 6-methylpyridine. One common method involves the use of palladium(II) trifluoroacetate (Pd(TFA)2) as a catalyst in n-octane. The reaction proceeds through the condensation of picolinamide and two aldehyde molecules, promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .
Industrial Production Methods
Industrial production methods for N-(6-methylpyridin-2-yl)pyridine-2-carboxamide are not well-documented in the literature. the synthetic route involving Pd(TFA)2 as a catalyst could potentially be scaled up for industrial applications, given the mild reaction conditions and the availability of starting materials.
化学反応の分析
Types of Reactions
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
類似化合物との比較
Similar Compounds
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: This compound has a similar structure but includes a pyrazole ring instead of a methyl-substituted pyridine ring.
2-pyridyl N-phenyldiethanolamine boronates: These compounds share the pyridine moiety but differ in their functional groups and overall structure.
Uniqueness
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-5-4-7-11(14-9)15-12(16)10-6-2-3-8-13-10/h2-8H,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNFVJGLDKMWPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
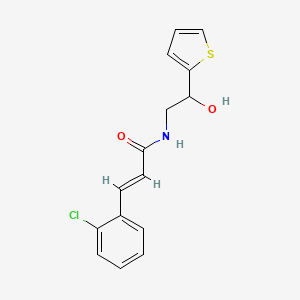
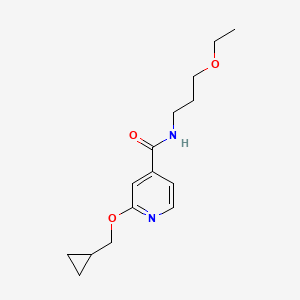

![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2400380.png)
![N-cyclohexyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2400381.png)
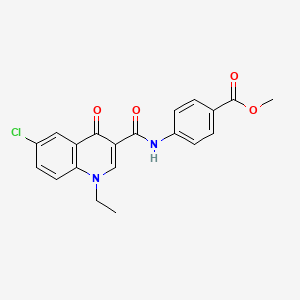
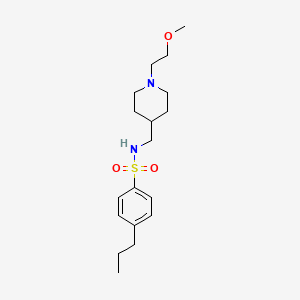

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)



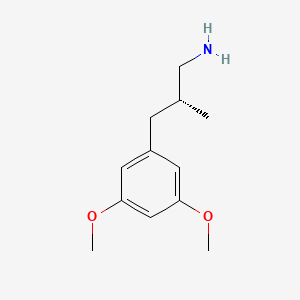
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)
